[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate
描述
[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound characterized by a complex structure combining multiple pharmacologically relevant moieties. Its core structure includes:
- A 2-oxo-1-phenylethyl ester backbone, which may enhance metabolic stability compared to simpler esters.
- A 2-chloropyridine-3-carboxylate group, introducing halogenated aromaticity and possible kinase inhibition activity.
Structural analysis tools like SHELX, widely used for crystallographic refinement , may have been employed to determine its conformation.
属性
IUPAC Name |
[2-(3-morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O6S/c25-22-20(10-5-11-26-22)24(30)34-21(17-6-2-1-3-7-17)23(29)27-18-8-4-9-19(16-18)35(31,32)28-12-14-33-15-13-28/h1-11,16,21H,12-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUCJICLSTUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be denoted by the following structural formula:
where , , , and represent the number of respective atoms in the compound. The presence of morpholine and sulfonamide groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms:
- Kinase Inhibition : Compounds with structural similarities have been shown to inhibit specific kinases, which are crucial in signaling pathways related to cancer cell proliferation and survival .
- Antitumor Activity : Preliminary studies suggest that derivatives of 2-chloropyridine exhibit significant antiproliferative effects against various cancer cell lines, including gastric cancer cells. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .
- Telomerase Inhibition : Some studies have highlighted the ability of related compounds to inhibit telomerase activity, which is often upregulated in cancer cells, thereby contributing to their immortality .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Study 1: Antitumor Efficacy
In a study investigating various derivatives of chloropyridine, compound variants were tested against SGC-7901 gastric cancer cells. The results indicated that specific modifications enhanced antiproliferative activity significantly compared to controls, suggesting a structure–activity relationship that could guide future drug design .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to evaluate the binding affinity of the compound to telomerase. The results provided insights into the binding interactions at the molecular level, which could inform further development of telomerase inhibitors as therapeutic agents for cancer treatment .
相似化合物的比较
Research Findings and Data Analysis
- Structural Studies : The SHELX software suite, particularly SHELXL for refinement, is frequently used in crystallographic studies of such complex molecules . This implies that the target compound’s structure may have been resolved using similar methodologies.
- Therapeutic Potential: While Dirlotapide’s application is well-defined , the target compound’s chloropyridine and morpholinylsulfonamide groups align with kinase inhibitor scaffolds (e.g., VEGF or EGFR inhibitors), though experimental validation is needed.
常见问题
Q. How should researchers address discrepancies between computational predictions and experimental toxicity data?
- Resolution Workflow :
Re-optimize force fields or training datasets for QSAR models.
Validate in vitro cytotoxicity (e.g., MTT assay) against hepatic (HepG2) and renal (HEK293) cell lines.
Cross-reference with regulatory databases (e.g., REACH) for morpholine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
